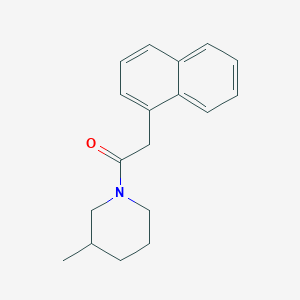

3-methyl-1-(1-naphthylacetyl)piperidine

説明

特性

IUPAC Name |

1-(3-methylpiperidin-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-14-6-5-11-19(13-14)18(20)12-16-9-4-8-15-7-2-3-10-17(15)16/h2-4,7-10,14H,5-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQZRQODBILACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

類似化合物との比較

KAB-18 and COB-3: Role of Piperidine Substituents

- KAB-18: Features a phenylpropyl group on the piperidine nitrogen and a biphenyl ester. It exhibits moderate potency (IC₅₀ = 10.2 μM) but significant non-nAChR-related effects (≥90%) .

- COB-3 : Replaces the phenylpropyl group with a small alkyl group, resulting in a 14-fold increase in potency (IC₅₀ ≈ 0.73 μM) and elimination of off-target actions .

- Comparison: The 3-methyl group in 3-methyl-1-(1-naphthylacetyl)piperidine aligns with COB-3’s strategy of using compact substituents to enhance potency.

PPB-6 and PPB-9: Influence of Acyl Groups

- PPB-6/PPB-9: These analogs combine a small alkyl group (isopropyl or ethyl) on the piperidine nitrogen with a benzyl-substituted succinimide acyl group. They exhibit enhanced potency and reduced non-nAChR effects, similar to COB-3 .

- Comparison : The naphthylacetyl group in 3-methyl-1-(1-naphthylacetyl)piperidine is bulkier than PPB-6/PPB-9’s succinimide moiety. This may reduce membrane permeability but could improve selectivity for hydrophobic binding pockets in targets like nAChRs.

Benzohomoadamantane-Based Ureas: Spatial Arrangement Effects

- Compounds 15 and 21 : These piperidine-containing ureas demonstrate that substituent orientation (e.g., benzohomoadamantane vs. piperidine placement) significantly impacts binding affinity. Both show similar IC₅₀ values (~−68 kcal/mol binding affinity) when optimally oriented .

- Comparison : The naphthylacetyl group’s planar structure in 3-methyl-1-(1-naphthylacetyl)piperidine may favor interactions with flat receptor surfaces, contrasting with the adamantane group’s three-dimensional bulk.

Aryl-Substituted Piperidones: Crystallographic Insights

- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : This compound highlights the importance of aryl substituents at the 2- and 6-positions for biological activity .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-1-(1-naphthylacetyl)piperidine, and how can its structure be validated?

- Methodological Answer : The compound is typically synthesized via a multi-step process, starting with the acylation of a piperidine precursor. For example, acylation reactions using chloroacetyl chloride derivatives (as seen in structurally similar compounds) can introduce the naphthylacetyl group . Key steps include:

- Nucleophilic substitution or coupling reactions under inert atmospheres.

- Purification via column chromatography or recrystallization.

Structural validation requires a combination of spectroscopic techniques: - NMR (1H/13C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to verify carbonyl (C=O) and amine (N-H) functional groups .

- X-ray crystallography for definitive 3D structural elucidation, as demonstrated in piperidine derivative studies .

Q. What are the critical physicochemical properties of 3-methyl-1-(1-naphthylacetyl)piperidine for experimental design?

- Methodological Answer : Key properties include:

- Molecular weight : Calculated as 265.35 g/mol (based on C₁₈H₁₉NO formula).

- Solubility : Likely lipophilic due to the naphthyl group; solubility in DMSO or DMF is common for similar piperidine derivatives .

- LogP : Predicted to be >3.0 using tools like PubChem’s XLogP3 .

These properties guide solvent selection for biological assays and formulation stability testing.

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Conduct stress tests under varied conditions:

- Thermal stability : Store at -20°C in dark, anhydrous environments to prevent decomposition.

- Photostability : Use amber vials to avoid naphthyl group degradation .

- pH stability : Monitor via HPLC under acidic/neutral/basic conditions to identify degradation pathways .

Advanced Research Questions

Q. How can researchers optimize low yields in the final acylation step during synthesis?

- Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Strategies include:

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility .

- Temperature control : Gradual heating (40–60°C) prevents side reactions .

Factorial experimental design (DoE) can systematically identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation strategies:

- Cross-validation : Test the compound in orthogonal assays (e.g., in vitro enzyme inhibition + cell-based viability assays) .

- Purity verification : Use HPLC-MS to confirm >95% purity, excluding contaminants as confounding factors .

- Dose-response analysis : Establish EC50/IC50 curves to compare potency across studies .

Q. What computational approaches are suitable for predicting the compound’s mechanism of action?

- Methodological Answer : Combine:

- Molecular docking : Use AutoDock Vina to model interactions with targets like GPCRs or kinases, leveraging the naphthyl group’s hydrophobic binding potential .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD simulations : Study conformational stability in biological membranes .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

- Methodological Answer : Focus on modular modifications:

- Core modifications : Vary methyl/naphthyl groups to assess steric effects .

- Functional group addition : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties .

Use multivariate regression to correlate structural features with activity data .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Discrepancies (e.g., NMR shifts) may indicate tautomerism or impurities. Solutions:

- High-resolution MS : Confirm molecular formula accuracy .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

- Independent synthesis : Replicate results in multiple labs to exclude procedural errors .

Theoretical Framework Integration

Q. How to align experimental design with theoretical frameworks in medicinal chemistry?

- Methodological Answer : Anchor the study to established theories:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。